molecular formula C21H23N3O B11425218 1-(2,3-dimethylphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

1-(2,3-dimethylphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B11425218
M. Wt: 333.4 g/mol
InChI Key: AXQADNXBFAKEPZ-UHFFFAOYSA-N
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Description

1-(2,3-DIMETHYLPHENYL)-4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyrrolidinone ring, a benzodiazole moiety, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIMETHYLPHENYL)-4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzodiazole Moiety: This step may involve the condensation of an appropriate benzodiazole derivative with the pyrrolidinone intermediate.

    Attachment of the Dimethylphenyl Group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIMETHYLPHENYL)-4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-DIMETHYLPHENYL)-4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-DIMETHYLPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE
  • 1-(2,3-DIMETHYLPHENYL)-4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-3-ONE

Uniqueness

1-(2,3-DIMETHYLPHENYL)-4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C21H23N3O/c1-4-23-19-10-6-5-9-17(19)22-21(23)16-12-20(25)24(13-16)18-11-7-8-14(2)15(18)3/h5-11,16H,4,12-13H2,1-3H3

InChI Key

AXQADNXBFAKEPZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4C)C

Origin of Product

United States

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